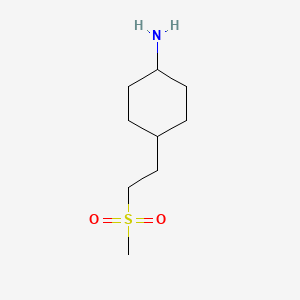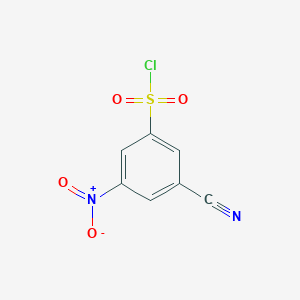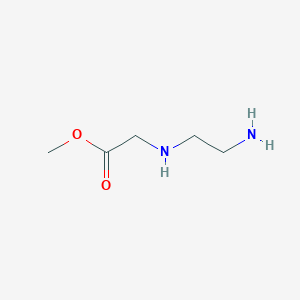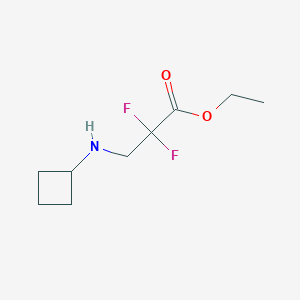
2-Oxiranemethanamine,3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranemethanamine,3-phenyl- is an organic compound characterized by the presence of an oxirane (epoxide) ring and an amine group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxiranemethanamine,3-phenyl- typically involves the reaction of phenylacetaldehyde with an amine under basic conditions to form the oxirane ring. One common method involves the use of sodium hydroxide as a base and an appropriate amine to facilitate the ring closure.
Industrial Production Methods: Industrial production of 2-Oxiranemethanamine,3-phenyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxiranemethanamine,3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions typically target the oxirane ring, leading to the formation of diols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Benzaldehyde and benzoic acid derivatives.
Reduction: Corresponding diols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Oxiranemethanamine,3-phenyl- finds applications in several scientific research domains:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxiranemethanamine,3-phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3-phenyloxiran-2-yl)methanamine |
InChI |
InChI=1S/C9H11NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 |
InChI Key |
HHGZCFDVFNFNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)

![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)







![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
